molecular formula C20H23N7O2S B2620038 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 476482-53-8

7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2620038
CAS No.: 476482-53-8
M. Wt: 425.51
InChI Key: PXVHOYWIFUXTHQ-UHFFFAOYSA-N
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Description

7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that features a unique combination of benzoimidazole, piperidine, and purine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzoimidazole Moiety: This can be achieved through the condensation of o-phenylenediamine with carbon disulfide, followed by cyclization.

    Thioether Formation: The benzoimidazole derivative is then reacted with an appropriate alkyl halide to introduce the thioether linkage.

    Purine Synthesis: The purine core is synthesized separately, often starting from commercially available purine derivatives.

    Coupling Reaction: The final step involves coupling the benzoimidazole-thioether intermediate with the purine derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the halide positions if present, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or reduced heterocycles.

    Substitution: Various alkylated or arylated derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity.

Medicine

The compound is of particular interest in medicinal chemistry for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer, infectious diseases, or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The benzoimidazole moiety can interact with enzyme active sites, while the purine core may mimic natural nucleotides, allowing the compound to interfere with biological processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the piperidine moiety, which may affect its biological activity and solubility.

    7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(morpholin-1-yl)-1H-purine-2,6(3H,7H)-dione: Contains a morpholine ring instead of piperidine, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of both the piperidine and benzoimidazole moieties in 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione makes it unique. This combination can enhance its binding affinity to biological targets and improve its pharmacological profile compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O2S/c1-25-16-15(17(28)24-20(25)29)27(19(23-16)26-9-5-2-6-10-26)11-12-30-18-21-13-7-3-4-8-14(13)22-18/h3-4,7-8H,2,5-6,9-12H2,1H3,(H,21,22)(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVHOYWIFUXTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CCSC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476482-53-8
Record name 7-[2-(1H-BENZIMIDAZOL-2-YLSULFANYL)ETHYL]-3-METHYL-8-(1-PIPERIDINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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